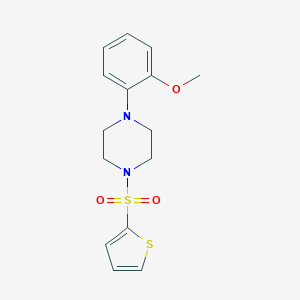![molecular formula C24H20N2O2 B299391 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299391.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide, also known as MO-1, is a chemical compound that belongs to the class of diphenylacetamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide exerts its neuroprotective effects through the inhibition of microglial activation and the reduction of neuroinflammation. It also enhances the expression of neurotrophic factors and promotes neuronal survival. This compound's anti-cancer properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce oxidative stress and inflammation in the brain. It also enhances cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, this compound induces cell death and inhibits tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. However, this compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide research. One potential area of research is to investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's disease. Another potential area of research is to investigate its anti-inflammatory properties in other disease models. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for clinical use.
Métodos De Síntesis
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form 2-methyl-1,3-oxazole-5-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl diphenylacetate to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C24H20N2O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H20N2O2/c1-17-25-16-22(28-17)18-12-14-21(15-13-18)26-24(27)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,23H,1H3,(H,26,27) |
Clave InChI |
PLQUBYWQKBUCRY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)

![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)


![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
